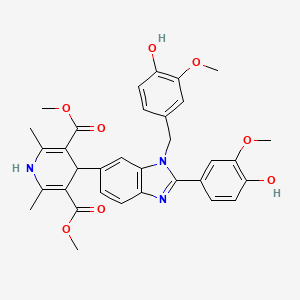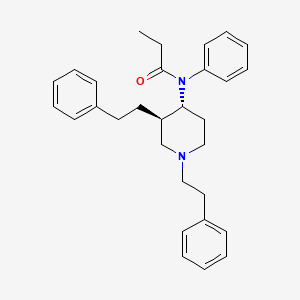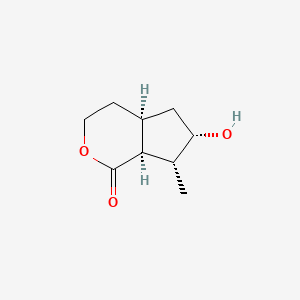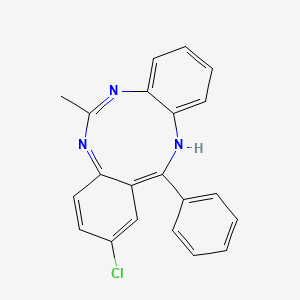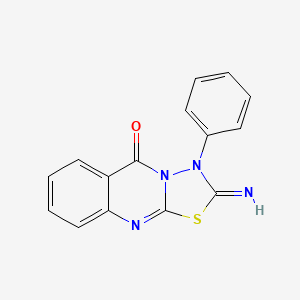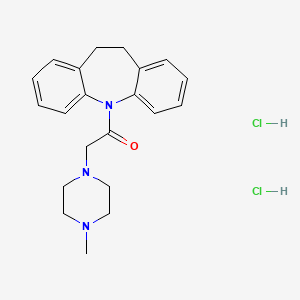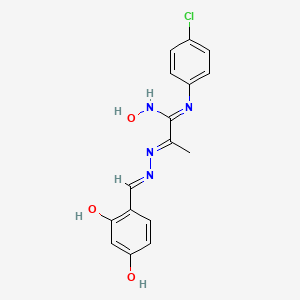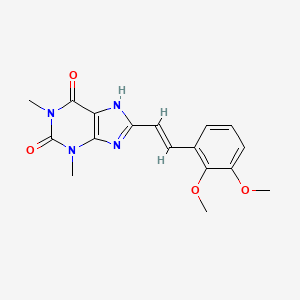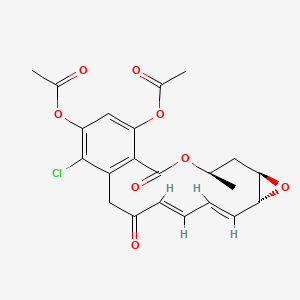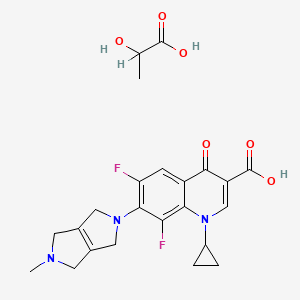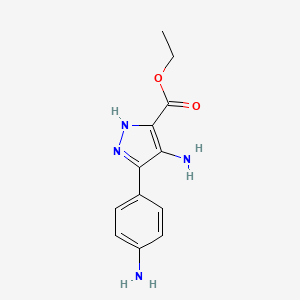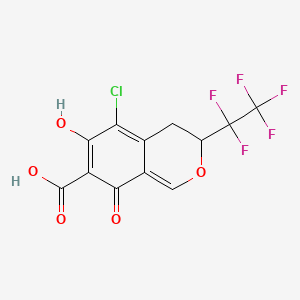
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixt. with 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixed with 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical mixture. This compound is often used in various industrial and agricultural applications due to its unique properties and effectiveness in specific reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic routes. The synthesis of acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt typically involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the addition of acetic acid. The other components, 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, are synthesized through a series of steps involving chlorination, alkylation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product. The mixture is then purified using techniques such as crystallization, filtration, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy and triazine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, chloro-, sodium salt
- 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
- N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its effectiveness in various applications, particularly in agriculture and industry, sets it apart from other similar compounds.
Propiedades
Número CAS |
63821-86-3 |
|---|---|
Fórmula molecular |
C26H39Cl2N10NaO3S |
Peso molecular |
665.6 g/mol |
Nombre IUPAC |
sodium;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H19N5S.C9H9ClO3.C7H12ClN5.Na/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h6H2,1-5H3,(H2,11,12,13,14,15);2-4H,5H2,1H3,(H,11,12);3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;;+1/p-1 |
Clave InChI |
XWISNRQBBZHKJR-UHFFFAOYSA-M |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NCC.CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


